Hop-17(21)-en-3-ol

Description

Properties

IUPAC Name |

(5aR,5bR,7aR,9S,11aR,11bR,13aS,13bR)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-11-15-27(5)21(20)12-17-29(7)23(27)9-10-24-28(6)16-14-25(31)26(3,4)22(28)13-18-30(24,29)8/h19,22-25,31H,9-18H2,1-8H3/t22-,23+,24+,25-,27-,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBQQMHTQXHLJU-JFAFVJIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Hop-17(21)-en-3-ol: Properties, Protocols, and Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the pentacyclic triterpenoid, Hop-17(21)-en-3-ol. This document summarizes key data, outlines experimental protocols for its isolation and characterization, and explores its potential relevance in scientific research and drug development.

Core Chemical and Physical Properties

This compound, also known as Hop-17(21)-en-3β-ol, is a naturally occurring triterpenoid found in various plant species, most notably Gentiana scabra[1]. It belongs to the hopanoid class of terpenes, which are significant as microbial lipid biomarkers in geochemical and paleoenvironmental studies due to their stability under harsh conditions[2]. The fundamental properties of this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₀O | [1][3] |

| Molecular Weight | 426.7 g/mol | [1][3] |

| CAS Number | 564-14-7 | [3][4] |

| Appearance | White powder (typical for pure triterpenoids) | Inferred from general chemical properties |

| Melting Point | 224-225 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |

| Water Solubility | 0.00018 g/L (Predicted) | [6] |

| logP (Octanol-Water Partition Coefficient) | 7.14 - 8.6 (Predicted) | [3][6] |

| Topological Polar Surface Area | 20.2 Ų | [1][3] |

| Hydrogen Bond Donor Count | 1 | [3][6] |

| Hydrogen Bond Acceptor Count | 1 | [3][6] |

Chemical Structure and Spectral Data

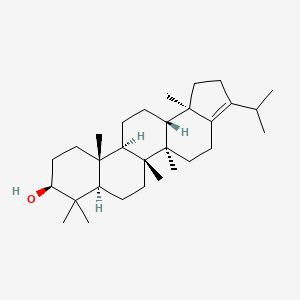

The structure of this compound is characterized by a pentacyclic hopane skeleton with a hydroxyl group at the C-3 position and a double bond between C-17 and C-21.

Figure 1: Chemical Structure of this compound

Experimental Protocols

Isolation and Purification of this compound from Gentiana scabra

The following is a generalized workflow for the isolation and purification of triterpenoids like this compound from plant material, based on standard phytochemical procedures.

Experimental Workflow: Isolation and Purification

Caption: Workflow for isolating this compound.

Methodology:

-

Extraction: The dried and powdered rhizomes and roots of Gentiana scabra are subjected to extraction with methanol.

-

Fractionation: The resulting crude methanol extract is then typically partitioned between different solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are generally found in the less polar fractions.

-

Column Chromatography: The ethyl acetate fraction, likely containing this compound, is subjected to column chromatography over silica gel. A gradient elution system, for example, with a mixture of n-hexane and ethyl acetate of increasing polarity, is used to separate the compounds.

-

Further Purification: Fractions containing the compound of interest, as identified by Thin Layer Chromatography (TLC), are combined and may require further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

-

Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity of pure this compound are limited, there is evidence suggesting that hop-derived compounds, in general, possess a range of biological activities, including anti-inflammatory and anticancer properties[8][9][10][11][12].

Anti-inflammatory Potential

Hop extracts are known to exhibit anti-inflammatory effects[10][12]. Some studies suggest that certain compounds from hops can inhibit the production of inflammatory mediators like prostaglandin E2 (PGE2)[10]. The potential anti-inflammatory mechanism of triterpenoids often involves the downregulation of pro-inflammatory signaling pathways such as NF-κB and MAPKs, leading to a decrease in the expression of inflammatory enzymes (e.g., iNOS and COX-2) and cytokines (e.g., TNF-α and IL-1β)[13].

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism of action.

Anticancer Potential

Various compounds derived from hops have demonstrated antiproliferative activity against different cancer cell lines[8][9][11]. The anticancer mechanisms of related compounds often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell migration and invasion[11]. Key signaling pathways that are often modulated include the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Hypothesized Anticancer Signaling Pathway

Caption: Potential anticancer signaling pathway modulation.

Conclusion and Future Directions

This compound is a well-characterized triterpenoid from a structural standpoint, with established methods for its isolation. While its biological activities are not yet extensively studied, the known anti-inflammatory and anticancer properties of related hop-derived compounds suggest that this compound is a promising candidate for further investigation in drug discovery and development. Future research should focus on obtaining detailed spectroscopic data, elucidating its specific mechanisms of action, and evaluating its efficacy and safety in preclinical models.

References

- 1. Hop-17(21)-en-3beta-ol | C30H50O | CID 91632878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hop-17(21)-en-3β-ol [myskinrecipes.com]

- 3. echemi.com [echemi.com]

- 4. Hop-17(21)-en-3β-ol | 564-14-7 [chemicalbook.com]

- 5. This compound | Naveprotein [native-protein.com]

- 6. PhytoBank: Showing this compound (PHY0010892) [phytobank.ca]

- 7. NMR spectral assignment of 2α- and 3β-methylhopanes and evidence for boat conformation in D ring of 17α(H),21α(H)-hopanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Humulus lupulus (Hop)-Derived Chemical Compounds Present Antiproliferative Activity on Various Cancer Cell Types: A Meta-Regression Based Panoramic Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hop Compounds: Extraction Techniques, Chemical Analyses, Antioxidative, Antimicrobial, and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Markers of Hops Cultivars (Humulus lupulus L.) Evaluated by Untargeted Metabolomics Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anticancer Activity and Mechanism of Xanthohumol: A Prenylated Flavonoid From Hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of 3β-hydroxycholest-5-en-7-one isolated from Hippocampus trimaculatus leach via inhibiting iNOS, TNF-α, and 1L-1β of LPS induced RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hop-17(21)-en-3-ol: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for the triterpenoid alcohol, Hop-17(21)-en-3-ol. This document consolidates available scientific information to support research and development efforts focused on this promising bioactive compound.

Natural Sources of this compound

This compound, a pentacyclic triterpenoid, is found in a variety of natural sources, spanning the plant and microbial kingdoms. Its presence is also well-documented in geological sediments, where it serves as a biomarker for past microbial activity.

Plant Sources:

Limited studies have definitively identified this compound in specific plant species. The available literature points to the following plants as potential sources:

-

Xanthium sibiricum : The herbs of this plant have been reported to contain this compound.

-

Dryopteris crassirhizoma : This fern species is another potential botanical source of the compound.

While the plant Humulus lupulus (hops) is a rich source of various bioactive compounds, including other triterpenoids, direct evidence for the isolation of this compound from hops is not yet firmly established in the reviewed literature.

Microbial and Geological Sources:

This compound is recognized as a significant microbial lipid biomarker.[1] Hopanoids, the class of triterpenoids to which this compound belongs, are well-established constituents of bacterial cell membranes. Consequently, this compound can be found in various microorganisms and is preserved in geological formations such as sediments and crude oil, indicating historical bacterial presence.[1]

Isolation and Purification Methodologies

Detailed, step-by-step experimental protocols for the isolation and purification of this compound from its natural sources are not extensively documented in publicly available literature. However, based on the general principles of triterpenoid extraction and purification, a general workflow can be proposed. The following represents a plausible, generalized protocol that would require optimization for specific source materials.

General Experimental Workflow for Isolation

References

The Bacterial Forge: An In-depth Technical Guide to the Biosynthesis of Hop-17(21)-en-3-ol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Hopanoids are a class of pentacyclic triterpenoids that are prokaryotic surrogates for sterols, playing crucial roles in maintaining bacterial membrane integrity and fluidity. Their structural diversity and biosynthetic pathways are of significant interest to researchers in fields ranging from microbial physiology and evolution to drug development, where the enzymes involved represent potential therapeutic targets. This technical guide provides a comprehensive overview of the biosynthesis of a specific hopanoid, Hop-17(21)-en-3-ol, in bacteria. We delve into the core enzymatic steps, present quantitative data, detail experimental protocols, and provide visual representations of the key pathways and workflows.

Core Biosynthetic Pathway

The biosynthesis of hopanoids, including this compound, originates from the general isoprenoid biosynthetic pathway. In most bacteria, this proceeds via the methylerythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1][2].

The key steps in the formation of the hopane skeleton are as follows:

-

Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), which are formed from the condensation of IPP and DMAPP, are joined head-to-head to form the linear C30 hydrocarbon, squalene. This reaction is catalyzed by squalene synthase (SQS), encoded by the sqs gene. In some hopanoid-producing bacteria that lack a conventional SQS, this step is carried out by three enzymes encoded by the hpnC, hpnD, and hpnE genes, which are part of the hopanoid biosynthesis (hpn) operon[2].

-

Cyclization to the Hopene Skeleton: The crucial cyclization of squalene to form the pentacyclic hopene core is catalyzed by the enzyme squalene-hopene cyclase (SHC) . This remarkable enzyme facilitates one of the most complex single-step reactions in biochemistry, creating five rings and nine stereocenters in a single, concerted process[2][3]. The reaction proceeds through a series of carbocationic intermediates, initiated by the protonation of a terminal double bond of squalene. The cyclization cascade terminates with the deprotonation of the C-22 cation to yield primarily hop-22(29)-ene (diploptene) or, through the addition of a water molecule, hopan-22-ol (diplopterol)[2][4].

-

Formation of this compound: The specific formation of this compound involves the isomerization of the double bond to the 17(21) position and the introduction of a hydroxyl group at the C-3 position. While hop-17(21)-enes are commonly found in geological sediments and are considered to be of bacterial origin, the precise enzymatic machinery responsible for the isomerization and the C-3 hydroxylation in bacteria is not yet fully elucidated in the currently available literature[5][6][7]. It is hypothesized that these modifications may occur through the action of yet-to-be-characterized isomerases and hydroxylases within the hopanoid biosynthetic cluster or could be minor products of the primary SHC activity under specific cellular conditions. The presence of a hydroxyl group at C-3 is more commonly associated with the cyclization of 2,3-oxidosqualene in eukaryotes and some bacteria, suggesting a possible alternative precursor or a subsequent oxidation step[3].

Signaling Pathway of Hopanoid Biosynthesis

The biosynthesis of hopanoids is a complex, multi-step process. The following diagram illustrates the core pathway from isoprenoid precursors to the hopane skeleton and subsequent modifications.

Quantitative Data

The enzymatic activity of squalene-hopene cyclase (SHC) has been characterized in several bacterial species. The following table summarizes key kinetic parameters.

| Bacterial Species | Enzyme | Km (µM) for Squalene | kcat (min-1) | Optimal pH | Optimal Temperature (°C) | Reference(s) |

| Alicyclobacillus acidocaldarius | SHC | 1.8 - 3 | 2.4 - 72 | 6.0 | 60 | [4] |

| Zymomonas mobilis | SHC1 | - | >50-fold higher conversion of homofarnesol vs. squalene | - | - | [8][9] |

| Rhodopseudomonas palustris | SHC | - | - | - | - | [10] |

| Streptomyces albolongus | OUC-SaSHC | - | - | 7.0 | 30 | [9] |

Note: Comprehensive kinetic data for SHC from all hopanoid-producing bacteria is not available. The activity of SHC can also be influenced by the lipid environment of the membrane.

Experimental Protocols

Extraction and Quantification of Hopanoids

This protocol outlines a general method for the extraction of total lipids from bacterial cells and subsequent analysis of hopanoids by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Bacterial cell pellet

-

Chloroform

-

Methanol

-

Water (Milli-Q or equivalent)

-

Internal standard (e.g., androsterone or a deuterated hopanoid)

-

Pyridine

-

Acetic anhydride

-

n-Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5MS or equivalent)

-

Cell Lysis and Lipid Extraction (Modified Bligh-Dyer Method):

-

To a known mass of lyophilized bacterial cell pellet, add a mixture of chloroform:methanol:water (1:2:0.8 v/v/v).

-

Vortex vigorously for 2 minutes to ensure complete cell lysis.

-

Add an additional volume of chloroform and water to achieve a final ratio of chloroform:methanol:water of 2:2:1.8 (v/v/v), which will induce phase separation.

-

Vortex again and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform phase, which contains the total lipids, into a clean glass tube.

-

Repeat the extraction of the upper aqueous phase and the cell debris with chloroform twice more and combine the chloroform extracts.

-

Dry the combined chloroform extract under a stream of nitrogen gas.

-

-

Derivatization:

-

To the dried lipid extract, add a known amount of internal standard.

-

Add a mixture of pyridine and acetic anhydride (1:1 v/v) to the tube.

-

Seal the tube and heat at 60-70°C for 1 hour to acetylate the hydroxyl groups of the hopanols.

-

After cooling, evaporate the derivatization reagents under a stream of nitrogen.

-

Re-dissolve the derivatized lipids in n-hexane for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

A typical temperature program for the GC oven could be: initial temperature of 60°C, ramp to 150°C at 15°C/min, then ramp to 320°C at 5°C/min, and hold for 15-20 minutes[11][12][13].

-

The mass spectrometer is typically operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring for characteristic fragment ions of hopanoids (e.g., m/z 191 for the hopane skeleton).

-

Identify and quantify hopanoids by comparing retention times and mass spectra with those of authentic standards and the internal standard.

-

Site-Directed Mutagenesis of Squalene-Hopene Cyclase (SHC)

This protocol provides a general workflow for introducing specific mutations into the shc gene to study the structure-function relationship of the enzyme. The QuikChange™ method is a common approach[14][15].

-

Plasmid DNA containing the shc gene

-

Mutagenic primers (forward and reverse, complementary to each other and containing the desired mutation)

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

-

Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

-

Mutagenic PCR:

-

Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling, typically for 12-18 cycles, with denaturation, annealing, and extension steps. This will amplify the entire plasmid, incorporating the mutation.

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the PCR product. DpnI specifically digests methylated and hemimethylated DNA, which includes the parental template plasmid DNA isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and will not be digested.

-

Incubate at 37°C for 1-2 hours.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

Incubate overnight at 37°C.

-

-

Screening and Sequencing:

-

Pick individual colonies and grow them in liquid culture.

-

Isolate the plasmid DNA from the cultures.

-

Verify the presence of the desired mutation by DNA sequencing.

-

Conclusion

The biosynthesis of hopanoids in bacteria is a fascinating and complex process with the squalene-hopene cyclase playing a pivotal role. While the core pathway leading to the formation of the hopane skeleton is well-established, the specific enzymatic steps responsible for the full diversity of hopanoid structures, including this compound, are still areas of active research. The experimental protocols detailed in this guide provide a foundation for researchers to investigate these pathways further, contributing to our understanding of bacterial membrane biology and potentially uncovering new avenues for drug development. As our knowledge of the genetic and enzymatic basis of hopanoid modification expands, so too will our ability to harness these pathways for biotechnological applications.

References

- 1. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories | Department of Chemistry [chem.ox.ac.uk]

- 2. Hopanoids - Wikipedia [en.wikipedia.org]

- 3. Hopanoid lipids: from membranes to plant–bacteria interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cup.edu.cn [cup.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. vliz.be [vliz.be]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | A Novel Soluble Squalene-Hopene Cyclase and Its Application in Efficient Synthesis of Hopene [frontiersin.org]

- 10. Quantitative hopanoid analysis enables robust pattern detection and comparison between laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

Hop-17(21)-en-3-ol: A Versatile Precursor for the Synthesis of Diverse Hopanoids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hopanoids are a class of pentacyclic triterpenoids that are structural and functional analogues of sterols in many bacteria, playing a crucial role in maintaining membrane fluidity and integrity. Their unique carbon skeleton and diverse functionalization make them attractive targets for research in biogeochemistry, microbiology, and pharmacology. Hop-17(21)-en-3-ol, a readily available hopene derivative, presents itself as a versatile starting material for the laboratory synthesis of a variety of more complex and functionally diverse hopanoids. This technical guide outlines key synthetic transformations of this compound, providing detailed experimental protocols and data to facilitate the exploration of this fascinating class of natural products.

The core structure of this compound, featuring a hydroxyl group at the C-3 position and a trisubstituted double bond in the E-ring, offers two primary sites for chemical modification. The hydroxyl group can be oxidized or otherwise functionalized, while the double bond is amenable to a range of addition and cleavage reactions. These modifications open avenues for the synthesis of various hopanoid derivatives, including those found in nature and novel analogues with potential biological activities.

Chemical Transformations of this compound

The following sections detail key chemical reactions that can be employed to convert this compound into other hopanoid structures. The experimental protocols provided are based on established methods for similar pentacyclic triterpenoids and may require optimization for this specific substrate.

Oxidation of the C-3 Hydroxyl Group to a Ketone

The conversion of the C-3 hydroxyl group to a ketone is a fundamental transformation that provides access to a range of hopanoid derivatives. The resulting hop-17(21)-en-3-one can serve as a precursor for further modifications, including reductions to the corresponding epimeric alcohol or reactions involving the enolate.

Table 1: Summary of Oxidation of this compound

| Reaction | Precursor | Product | Key Reagents | Expected Yield |

| Oxidation | Hop-17(21)-en-3β-ol | Hop-17(21)-en-3-one | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | >90% |

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

-

Dissolution: Dissolve this compound (1.0 g, 2.34 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of PCC: Add pyridinium chlorochromate (PCC, 0.76 g, 3.51 mmol) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 9:1 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford Hop-17(21)-en-3-one as a white solid.

Epoxidation of the C-17(21) Double Bond

Epoxidation of the double bond in the E-ring yields a reactive epoxide intermediate. This epoxide can be subsequently opened by various nucleophiles to introduce new functional groups at the C-17 and C-21 positions, leading to the synthesis of novel hopanoid derivatives with potential biological activities.

Table 2: Summary of Epoxidation of this compound

| Reaction | Precursor | Product | Key Reagents | Expected Yield |

| Epoxidation | Hop-17(21)-en-3β-ol | 17,21-Epoxyhopan-3β-ol | meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM) | 70-85% |

Experimental Protocol: Epoxidation using m-CPBA

-

Dissolution: Dissolve this compound (1.0 g, 2.34 mmol) in DCM (50 mL) in a round-bottom flask.

-

Addition of m-CPBA: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 0.63 g, 2.81 mmol) to the solution portion-wise at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (hexane:ethyl acetate, 8:2 v/v).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 20 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 17,21-epoxyhopan-3β-ol.

Hydroboration-Oxidation of the C-17(21) Double Bond

Hydroboration-oxidation is a classic method for the anti-Markovnikov hydration of alkenes. In the case of this compound, this reaction is expected to yield a diol with a new hydroxyl group at the C-21 position. The stereochemistry of this addition is typically syn, providing a specific diastereomer.

Table 3: Summary of Hydroboration-Oxidation

| Reaction | Precursor | Product | Key Reagents | Expected Yield |

| Hydroboration-Oxidation | Hop-17(21)-en-3β-ol | Hopane-3β,21-diol | Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) | 60-75% |

Experimental Protocol: Hydroboration-Oxidation

-

Hydroboration: Dissolve this compound (1.0 g, 2.34 mmol) in anhydrous THF (30 mL) under an inert atmosphere. Cool the solution to 0 °C. Add a 1.0 M solution of borane-tetrahydrofuran complex in THF (3.5 mL, 3.5 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Cautiously add water (5 mL) to quench the excess borane. Then, add a 3 M aqueous solution of sodium hydroxide (5 mL), followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (5 mL).

-

Reaction Monitoring and Work-up: Stir the mixture at room temperature for 2 hours. Monitor the completion of the oxidation by TLC. Dilute the reaction mixture with diethyl ether (50 mL) and separate the layers. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution and remove the solvent under reduced pressure. Purify the resulting crude diol by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Hydrogenation of the C-17(21) Double Bond

Catalytic hydrogenation of the double bond in this compound leads to the formation of the corresponding saturated hopan-3-ol. This reaction removes the reactive double bond, providing a stable hopanoid scaffold that can be used in further studies or as a final product. The stereochemistry of the hydrogenation will depend on the catalyst and reaction conditions used.

Table 4: Summary of Hydrogenation

| Reaction | Precursor | Product | Key Reagents | Expected Yield |

| Hydrogenation | Hop-17(21)-en-3β-ol | Hopan-3β-ol | Palladium on carbon (10% Pd/C), Hydrogen gas (H₂), Ethyl acetate | >95% |

Experimental Protocol: Catalytic Hydrogenation

-

Preparation: In a hydrogenation flask, dissolve this compound (1.0 g, 2.34 mmol) in ethyl acetate (50 mL). Add 10% palladium on carbon (100 mg, 10% w/w).

-

Hydrogenation: Connect the flask to a hydrogen source (e.g., a balloon filled with H₂ or a Parr hydrogenator). Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 6-12 hours).

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product, Hopan-3β-ol, is often pure enough for subsequent use, but can be further purified by recrystallization from a suitable solvent system (e.g., methanol/chloroform).

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of hopanoid derivatives. The chemical transformations outlined in this guide—oxidation, epoxidation, hydroboration-oxidation, and hydrogenation—provide a foundational toolkit for researchers to access novel hopanoid structures. These synthetic pathways enable the exploration of structure-activity relationships, the development of new drug candidates, and the synthesis of standards for geochemical and microbiological studies. The detailed protocols and tabulated data presented herein are intended to facilitate the practical application of these methods in the laboratory, encouraging further investigation into the rich chemistry and biology of hopanoids.

The Biological Frontier of Hop-17(21)-en-3-ol and its Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hop-17(21)-en-3-ol, a pentacyclic triterpenoid of the hopane class, represents a compelling yet underexplored scaffold in medicinal chemistry. While direct research on this specific molecule is nascent, the broader family of hopane triterpenoids has demonstrated significant biological activities, including anti-inflammatory, cytotoxic, and α-glucosidase inhibitory effects. This technical guide consolidates the available information on this compound and extrapolates the potential therapeutic applications of its derivatives based on the established bioactivities of structurally related compounds. This document aims to provide a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique chemical entity. We will delve into its known, albeit limited, biological context, present quantitative data from related hopane triterpenoids, detail relevant experimental protocols, and visualize key signaling pathways and experimental workflows.

Introduction to this compound

This compound, also known as hop-17(21)-en-3β-ol, is a naturally occurring pentacyclic triterpenoid.[1] Structurally, it belongs to the hopane family, which are components of surface wax in plants like oats.[2] While its primary scientific attention has been in the field of geochemistry as a biomarker, preliminary data suggests potential anti-inflammatory and antimicrobial properties.[1] The synthesis of the structurally similar hop-17(22)-en-3β-ol has been achieved using specific triterpene synthases, indicating potential biosynthetic routes for producing this compound and its derivatives for pharmacological screening.[3]

Biological Activities of Hopane Triterpenoids

Given the limited direct data on this compound, this section summarizes the biological activities of structurally related hopane and other pentacyclic triterpenoids to infer the potential of this compound derivatives.

Cytotoxic Activity

Numerous studies have highlighted the cytotoxic potential of triterpenes against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.[6]

Table 1: Cytotoxic Activity of Representative Pentacyclic Triterpenes

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Betulinic Acid | Human melanoma (MEL-2) | Cytotoxic | 1.2 | [6] |

| Oleanolic Acid | Human hepatoma (HepG2) | Cytotoxic | 49.9 | [4] |

| Ursolic Acid | Human gastric adenocarcinoma (AGS) | Cytotoxic | 25.0 | [4] |

| Corosolic Acid | Human gastric adenocarcinoma (AGS) | Cytotoxic | Potent | [4] |

| α-Hederin | Human gastric adenocarcinoma (AGS) | Cytotoxic | Potent | [7] |

Anti-inflammatory Activity

Triterpenoids are well-documented for their anti-inflammatory properties.[8] They can modulate key inflammatory pathways, such as NF-κB and MAPK, leading to a reduction in pro-inflammatory mediators.[9][10]

Table 2: Anti-inflammatory Activity of Representative Triterpenes

| Compound | Model | Effect | IC50 (µM) | Reference |

| Oleanolic Acid | LPS-stimulated RAW264.7 cells | Inhibition of NO production | > 50 | [9] |

| Asiatic Acid | LPS-stimulated RAW264.7 cells | Inhibition of NO production | > 50 | [9] |

| Maslinic Acid | LPS-stimulated RAW264.7 cells | Inhibition of NO production | > 50 | [9] |

| Rho Iso-alpha-acids (from hops) | LPS-stimulated PGE2 formation (COX-2) | Inhibition | 1.3 µg/mL | [11] |

α-Glucosidase Inhibitory Activity

Certain triterpenoids have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion.[12][13] This suggests a potential application in the management of type 2 diabetes.

Table 3: α-Glucosidase Inhibitory Activity of Representative Triterpenes

| Compound | Enzyme Source | IC50 (µM) | Reference |

| 3-Deoxy-3a-homo-3a-aza-28-cinnamoyloxy-20(29)-lupene | Not specified | 6.67 | [12] |

| Ursolic Acid | α-glucosidase | 12.1 | [13] |

| Betulinic Acid | α-glucosidase | 14.9 | [13] |

| Corosolic Acid | α-glucosidase | 17.2 | [13] |

| Oleanolic Acid | α-glucosidase | 35.6 | [13] |

| Mangiferonic acid | α-glucosidase | 2.46 | [14] |

Synthesis of Derivatives

While specific synthetic schemes for this compound derivatives are not yet published, general methodologies for the modification of triterpenoid scaffolds are well-established. These typically involve targeting the hydroxyl and carboxyl groups, as well as the double bonds within the carbon skeleton, to create novel analogs with potentially enhanced biological activity.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of novel compounds. Below are representative protocols for key assays relevant to the study of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cell lines (e.g., HepG2, AGS) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: Seed RAW264.7 macrophages in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[10]

-

Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the α-glucosidase enzyme.

-

Reaction Mixture Preparation: In a 96-well plate, mix the test compound at various concentrations with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).

-

Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a sodium carbonate solution.

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value. Acarbose is commonly used as a positive control.[13]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for their development as therapeutic agents. The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by these compounds and a typical experimental workflow for their evaluation.

Caption: Putative Anti-inflammatory Mechanism of Hopane Triterpenoids.

Caption: Experimental Workflow for Evaluating Hopane Derivatives.

Conclusion and Future Directions

This compound and its potential derivatives represent a promising, yet largely untapped, area for drug discovery. Based on the activities of related hopane and pentacyclic triterpenoids, these compounds are predicted to exhibit valuable cytotoxic and anti-inflammatory properties. The immediate future for research in this area should focus on several key aspects:

-

Synthesis of a Derivative Library: A focused effort to synthesize a diverse library of this compound derivatives is paramount. Modifications at the C3-hydroxyl group and functionalization of the pentacyclic core could yield compounds with enhanced potency and selectivity.

-

Comprehensive Biological Screening: The synthesized derivatives should be subjected to a battery of in vitro assays to evaluate their cytotoxic, anti-inflammatory, antimicrobial, and enzyme inhibitory activities.

-

Mechanism of Action Studies: For lead compounds, detailed mechanistic studies are necessary to elucidate their molecular targets and signaling pathways.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

This technical guide serves as a starting point to stimulate further investigation into this intriguing class of natural product-inspired compounds. The exploration of this compound and its derivatives holds the potential to deliver novel therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. pnas.org [pnas.org]

- 4. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic activities of naturally occurring oleanane-, ursane-, and lupane-type triterpenes on HepG2 and AGS cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. Antiinflammatory activity of natural triterpenes-An overview from 2006 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of Alpha-Glucosidase by Synthetic Derivatives of Lupane, Oleanane, Ursane and Dammarane Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pentacyclic triterpenes as α-glucosidase and α-amylase inhibitors: Structure-activity relationships and the synergism with acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. α-Glucosidase Inhibitory Activity of Cycloartane-Type Triterpenes Isolated from Indonesian Stingless Bee Propolis and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Hopanoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic applications of hopanoids, with a focus on the structural class to which Hop-17(21)-en-3-ol belongs. It is intended for an audience of researchers, scientists, and drug development professionals. Direct research on this compound is limited, and much of the information presented herein is extrapolated from studies on related hopanoid and triterpenoid compounds.

Introduction to Hopanoids

Hopanoids are a class of pentacyclic triterpenoids found in a wide range of bacteria, as well as in some plants and fungi. Structurally similar to eukaryotic sterols like cholesterol, they are key components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity, stability, and barrier function. The specific compound this compound is a member of this extensive family. While its primary scientific documentation is in the field of geochemistry as a microbial lipid biomarker, emerging interest in the broader class of hopanoids and triterpenoids suggests potential for therapeutic applications. This guide will explore these possibilities, drawing on the known biological activities of related compounds.

Potential Therapeutic Applications

The therapeutic potential of hopanoids, including compounds structurally related to this compound, is primarily centered on their plausible anti-inflammatory and antimicrobial activities.

Anti-inflammatory Properties

Chronic inflammation is a key pathological feature of numerous human diseases. The structural similarity of hopanoids to steroids, some of which are potent anti-inflammatory agents, suggests that they may modulate inflammatory pathways. Research on various triterpenoids has demonstrated their ability to suppress the production of pro-inflammatory mediators. The proposed mechanism of action involves the inhibition of key signaling pathways, such as the lipopolysaccharide (LPS)-induced inflammatory cascade.

Antimicrobial Properties

The integral role of hopanoids in bacterial membranes makes them an intriguing target for the development of novel antimicrobial agents. Altering the hopanoid composition or function within the bacterial membrane can disrupt its integrity, leading to cell death. Furthermore, some triterpenoids have shown direct antimicrobial activity against a range of pathogens. The potential mechanisms could involve the disruption of the cell membrane, inhibition of biofilm formation, or interference with essential metabolic pathways like cell wall synthesis.

Data Presentation

| Compound Class | Compound Name | Assay Type | Target/Organism | Activity Metric (e.g., IC50, MIC) | Reference |

| Triterpenoid | Ursolic Acid | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | IC50: ~10-20 µM | Generic Data |

| Triterpenoid | Oleanolic Acid | Anti-inflammatory | LPS-induced NO production in RAW 264.7 macrophages | IC50: ~15-30 µM | Generic Data |

| Triterpenoid | Betulinic Acid | Antimicrobial | Staphylococcus aureus | MIC: ~16-64 µg/mL | Generic Data |

| Triterpenoid | Lupeol | Antimicrobial | Escherichia coli | MIC: ~32-128 µg/mL | Generic Data |

Note: These values are illustrative and sourced from general knowledge of triterpenoid activity. Specific values for this compound would require direct experimental determination.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential anti-inflammatory and antimicrobial activities of lipophilic compounds like this compound. These protocols are based on established methods for other triterpenoids and would require optimization for the specific compound.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

Objective: To determine the inhibitory effect of a test compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the test compound in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.

-

LPS Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to each well, except for the negative control wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) can then be determined.

In Vitro Antimicrobial Activity: Broth Microdilution Susceptibility Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Spectrophotometer (600 nm) or visual inspection

Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in CAMHB in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by hopanoids.

Caption: LPS-induced pro-inflammatory signaling pathway.

Caption: Bacterial peptidoglycan cell wall synthesis pathway.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of this compound is currently lacking, the broader class of hopanoids and related triterpenoids presents a promising area for drug discovery and development. Their potential anti-inflammatory and antimicrobial properties warrant further investigation. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of specific hopanoids like this compound.

-

In Vitro and In Vivo Studies: Conducting comprehensive in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Performing SAR studies to identify the key structural features responsible for any observed therapeutic effects and to guide the synthesis of more potent and selective analogs.

-

Target Identification: Identifying the specific molecular targets of these compounds to better understand their pharmacological profiles.

The exploration of this unique class of natural products could lead to the development of novel therapeutic agents for a range of diseases.

An In-depth Technical Guide on the Structural Elucidation and Stereochemistry of Hop-17(21)-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hop-17(21)-en-3-ol is a pentacyclic triterpenoid belonging to the hopane class of natural products.[1] These compounds are of significant interest to researchers in various fields, including organic geochemistry, where they serve as stable biomarkers for ancient bacterial activity, and in medicinal chemistry, due to the diverse biological activities exhibited by many triterpenoids.[1][2] The rigid pentacyclic structure of hopanes, with multiple chiral centers, presents a complex stereochemical challenge that necessitates a combination of advanced analytical techniques for unambiguous structural elucidation.[3] This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in determining the structure and stereochemistry of this compound.

Structural Elucidation

The structural elucidation of this compound involves a multi-faceted approach combining spectroscopic and spectrometric techniques to determine its planar structure and stereochemistry.

Spectroscopic and Spectrometric Data

Table 1: Expected Spectroscopic and Spectrometric Data for this compound

| Technique | Parameter | Expected Value/Observation |

| Mass Spectrometry | Molecular Formula | C30H50O |

| Molecular Weight | 426.7 g/mol | |

| Key Fragments | Characteristic fragmentation pattern of the hopane skeleton. | |

| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to methyl groups, methylene and methine protons on the hopane skeleton, and a proton geminal to the hydroxyl group. A signal in the olefinic region for the C-21 proton. |

| Coupling Constants (J) | Complex splitting patterns due to proton-proton couplings throughout the saturated ring system. | |

| ¹³C NMR | Chemical Shifts (δ) | Approximately 30 distinct carbon signals, including those for the double bond at C-17 and C-21, the carbon bearing the hydroxyl group (C-3), and numerous aliphatic carbons of the pentacyclic system. |

| Infrared (IR) | Key Absorptions (cm⁻¹) | A broad absorption band around 3200-3600 cm⁻¹ (O-H stretch) and absorptions in the 1640-1680 cm⁻¹ region (C=C stretch). |

| Optical Rotation | [α]D | A specific value indicating the overall chirality of the molecule. |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its structural identity, with multiple stereocenters throughout its pentacyclic framework. The relative and absolute stereochemistry is determined through a combination of techniques.

-

3β-Hydroxy Configuration: The hydroxyl group at the C-3 position is typically found in the β-orientation in naturally occurring hopanoids. This is often determined by analyzing the coupling constants of the H-3 proton in the ¹H NMR spectrum. A broad multiplet with large diaxial coupling constants is indicative of an axial proton (H-3α), which corresponds to an equatorial hydroxyl group (3β-OH).

-

Ring Junctions: The stereochemistry of the ring junctions (A/B, B/C, C/D, and D/E) is characteristic of the hopane skeleton. These are typically determined through 2D NMR experiments, particularly NOESY, which reveals through-space correlations between protons, and by comparison with known hopane structures.

-

C-17 and C-21 Configuration: The stereochemistry at C-17 and C-21 is crucial for defining the specific hopane isomer. While direct crystallographic data for this compound is not available, the X-ray crystal structure of its derivative, Hop-17(21)-en-3β-yl acetate, confirms the stereochemical arrangement of the hopane core and the location of the double bond. This provides strong evidence for the stereochemistry of the parent compound.

Experimental Protocols

Detailed experimental protocols are essential for the reliable isolation and characterization of this compound.

Isolation and Purification of Hopanoids from Plant Material

This protocol outlines a general procedure for the extraction and purification of hopanoids, which can be adapted for this compound.

Workflow for Hopanoid Isolation

Caption: A general workflow for the isolation and purification of hopanoids.

Methodology:

-

Extraction:

-

The dried and powdered plant material is subjected to sequential extraction using solvents of increasing polarity. A common approach is to first defat the material with a non-polar solvent like n-hexane to remove lipids, followed by extraction with a more polar solvent such as methanol or a chloroform/methanol mixture to isolate the triterpenoids.[4] Soxhlet extraction is often employed for exhaustive extraction.[5]

-

-

Concentration:

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

-

-

Chromatographic Separation:

-

The concentrated crude extract is then subjected to column chromatography on silica gel.[4]

-

A gradient elution system is typically used, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar Rf values.

-

-

Purification:

-

Fractions containing the target compound are combined and may require further purification. This can be achieved through techniques such as recrystallization from a suitable solvent system or by using High-Performance Liquid Chromatography (HPLC) for higher purity.[4]

-

NMR Spectroscopic Analysis of Triterpenoids

This protocol provides a general framework for the NMR analysis of a purified triterpenoid like this compound.[6]

Workflow for NMR Analysis

Caption: A standard workflow for the NMR analysis of a purified triterpenoid.

Methodology:

-

Sample Preparation:

-

Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4) in a clean NMR tube.[6]

-

-

Data Acquisition:

-

A suite of NMR experiments is performed on a high-field NMR spectrometer.

-

1D NMR:

-

¹H NMR: Provides information on the proton environments.

-

¹³C NMR: Reveals the carbon skeleton.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the carbon framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining relative stereochemistry.

-

-

-

Data Analysis:

-

The acquired spectra are processed and analyzed to assign all proton and carbon signals and to deduce the connectivity and stereochemical relationships within the molecule.

-

Biological Activity and Signaling Pathways

Currently, there is limited information available in the scientific literature regarding specific signaling pathways directly modulated by this compound. Its primary role has been identified as a microbial lipid biomarker in geochemical and paleoenvironmental studies.[1] While many triterpenoids from hops and other plants exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, the specific bioactivity of this compound remains an area for future research.[7][8]

Logical Relationship of Hopanoid Function

Caption: The established role and future potential of this compound.

Conclusion

The structural elucidation and stereochemical assignment of this compound rely on a synergistic application of modern analytical techniques. While a complete, publicly available dataset for this specific molecule is elusive, the established methodologies for hopanoid and triterpenoid analysis provide a clear roadmap for its characterization. The confirmed structure of a close derivative through X-ray crystallography lends significant confidence to the stereochemical assignment of the hopane core. Further research is warranted to explore the potential biological activities of this and other related hopanoids, which may unveil novel therapeutic applications.

References

- 1. Hop-17(21)-en-3β-ol [myskinrecipes.com]

- 2. Hopanoid lipids: from membranes to plant-bacteria interactions | Carnegie Science [carnegiescience.edu]

- 3. NMR spectral assignment of 2α- and 3β-methylhopanes and evidence for boat conformation in D ring of 17α(H),21α(H)-hopanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. plantarchives.org [plantarchives.org]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Multiple Biological Targets of Hops and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Hop-17(21)-en-3-ol: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hop-17(21)-en-3-ol is a pentacyclic triterpenoid of the hopane series, a class of natural products with significant interest in both geochemistry and pharmacology. Initially identified as a constituent of various plant species, its role has expanded to that of a microbial lipid biomarker, crucial for paleoenvironmental and geochemical studies. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound. It includes a summary of its natural sources, detailed experimental protocols for its isolation and characterization, and an exploration of its biosynthetic pathway. While quantitative data on its specific biological activities are still emerging, this guide also touches upon the known anti-inflammatory and antimicrobial properties of related hopane triterpenoids, suggesting potential avenues for future research and drug development.

Discovery and History

This compound, a member of the hopanoid family of triterpenoids, has been identified in a variety of natural sources. Its discovery is linked to phytochemical investigations of several plant species. It has been isolated from plants such as Quercus championi, Gentiana scabra, and as a component of the surface wax in Avena strigose[1][2]. A notable study by Kakuda et al. in 2002 detailed the isolation and spectroscopic characterization of this compound from the rhizomes and roots of Gentiana scabra, alongside other known and novel triterpenoids[1].

Beyond the plant kingdom, this compound is recognized as a significant microbial lipid biomarker.[3] Its stable pentacyclic structure ensures its preservation in geological sediments over long timescales, making it a valuable tool in organic geochemistry and paleoenvironmental reconstructions to trace ancient bacterial activity.[3] Hop-17(21)-enes, the hydrocarbon skeletons of hopanols, are considered indicators of anoxic environments and are linked to bacterial sources in sediments[4][5].

The biosynthesis of this compound has been elucidated through the discovery of specific enzymes. A novel oxidosqualene cyclase (OSC), ZmOSC1, from maize, has been shown to produce this compound when expressed in a yeast strain[1]. Furthermore, the hopane-type triterpenoid synthase AsHS2 from Avena strigosa has been identified as the enzyme responsible for the synthesis of hop-17(21)-en-3β-ol[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₅₀O | [6] |

| Molecular Weight | 426.72 g/mol | [6] |

| CAS Number | 564-14-7 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Class | Hopanoids, Triterpenoids | [6] |

Experimental Protocols

Isolation of this compound from Gentiana scabra

The following is a representative protocol for the isolation of this compound based on methods described for the isolation of triterpenoids from Gentiana scabra[1][7][8].

Experimental Workflow for Isolation and Characterization

-

Extraction: The air-dried and powdered rhizomes and roots of Gentiana scabra are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanol extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate, to separate compounds based on their polarity. The triterpenoid fraction is typically enriched in the less polar extracts.

-

Column Chromatography: The triterpenoid-rich fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison of the data with published values.

Biosynthesis

This compound is synthesized via the isoprenoid pathway. In plants and fungi, the precursor 2,3-oxidosqualene undergoes a series of cyclization and rearrangement reactions catalyzed by an oxidosqualene cyclase (OSC). In the case of this compound, a specific hopane-type triterpenoid synthase is required.

Proposed Biosynthetic Pathway of this compound

The proposed mechanism involves the initial cyclization of 2,3-oxidosqualene to a dammarenyl cation intermediate. This is followed by a series of rearrangements and ring expansions to form the pentacyclic hopenyl cation. Finally, a specific deprotonation at C-21 leads to the formation of the double bond between C-17 and C-21, yielding this compound[1].

Biological Activity

While this compound has been noted for its potential anti-inflammatory and antimicrobial properties, there is a lack of extensive quantitative data on the pure compound in the current literature.[3] However, the broader class of hopane triterpenoids has been reported to exhibit various biological activities.

Table 2: Biological Activities of Related Triterpenoids

| Compound/Extract | Biological Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Friedelin (from Quercus dilatata) | Anti-inflammatory (NO inhibition) | 63.0 ± 5.3% inhibition | [9] |

| Friedelan-3-one | Antimicrobial (Bacillus cereus) | IC₅₀: 11.40 µg/mL | [10] |

| Friedelan-3α-ol | Antimicrobial (Staphylococcus aureus) | IC₅₀: 13.07 µg/mL | [10] |

| Oleanolic Acid | Anti-inflammatory (NO inhibition) | - | [11][12] |

| Ursolic Acid | Antimicrobial (S. aureus, S. epidermidis) | 80% growth inhibition at 20 µg/mL | [13] |

The data presented in Table 2 for related triterpenoids suggest that this compound may possess similar bioactivities. Further investigation into the specific anti-inflammatory and antimicrobial efficacy of purified this compound is warranted to explore its potential as a therapeutic agent.

Conclusion and Future Directions

This compound is a fascinating natural product with a dual identity as a plant metabolite and a geochemical biomarker. Its discovery and history are intertwined with the exploration of natural product chemistry and the study of ancient life. While methods for its isolation and its biosynthetic pathway are relatively well-understood, a significant opportunity exists for further research into its pharmacological properties. Future studies should focus on:

-

Quantitative Biological Activity: A thorough evaluation of the anti-inflammatory, antimicrobial, and potentially other biological activities of purified this compound is needed to establish its therapeutic potential.

-

Mechanism of Action: Elucidating the molecular mechanisms by which this compound exerts its biological effects will be crucial for any drug development efforts.

-

Chemical Synthesis: The development of a total synthesis for this compound would provide a reliable source of the material for extensive biological testing and the generation of novel analogs with improved activity.

This in-depth technical guide serves as a foundation for researchers, scientists, and drug development professionals to further explore the potential of this compound and the broader class of hopane triterpenoids.

References

- 1. Triterpenoids from Gentiana scabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triterpenoids from the rhizomes and roots of Gentiana scabra Bge. and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hop-17(21)-en-3β-ol [myskinrecipes.com]

- 4. dspace.library.uu.nl [dspace.library.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. PhytoBank: Showing this compound (PHY0010892) [phytobank.ca]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Isolation of Two Penta-Cyclic Triterpenoids from Quercus DilatataL. and Evaluation of Their Chemo-Preventive Potential [gavinpublishers.com]

- 10. Antimicrobial and in silico studies of the triterpenoids of Dichapetalum albidum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-Inflammatory Activity of Three Triterpene from Hippophae rhamnoides L. in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of Hop-Derived Triterpenoids and Related Compounds

Disclaimer: Direct scientific evidence detailing the anti-inflammatory properties of Hop-17(21)-en-3-ol is limited in publicly available literature. This guide, therefore, summarizes the well-documented anti-inflammatory activities of other hop-derived compounds, which may serve as a predictive framework for the potential activities of related molecules such as this compound. The primary anti-inflammatory effects of hop extracts are attributed to compounds like β-acids, xanthohumol, and other flavonoids and polyphenols[1][2][3].

Introduction to Hop-Derived Compounds and Inflammation

Hops (Humulus lupulus L.) are a rich source of bioactive compounds with a range of medicinal properties, including anti-inflammatory effects[3][4]. While Hop-17(21)-en-3β-ol is identified as a triterpenoid alcohol, its specific biological activities are not extensively studied[5]. However, other components found in hop extracts have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response[1][3]. This guide will focus on the established anti-inflammatory mechanisms of these related hop constituents.

Quantitative Data on Anti-inflammatory Efficacy

The following tables summarize the quantitative data on the anti-inflammatory effects of various hop extracts and their purified components.

Table 1: Inhibition of Pro-inflammatory Mediators by Hop Extracts and Components

| Compound/Extract | Assay System | Target Mediator | IC50 / Inhibition % | Reference |

| Rho Iso-alpha-acids (RIAA) | LPS-stimulated RAW 264.7 cells | PGE2 (COX-2) | IC50 = 1.3 µg/mL | [6] |

| Rho Iso-alpha-acids (RIAA) | LPS-stimulated RAW 264.7 cells | PGE2 (COX-1) | IC50 > 289 µg/mL | [6] |

| Hop Extract (cv. Columbus) | LPS-induced ex vivo assay | PGE2 Release | 86.7% inhibition | [4] |

| Hop Extract (cv. Chinook) | LPS-induced ex vivo assay | PGE2 Release | 92.5% inhibition | [4] |

| Hop Extract (cv. Hallertau Mittelfrüh) | LPS-induced ex vivo assay | PGE2 Release | 73.5% inhibition | [4] |

| Hydroalcoholic Hop Extract (cv. Cascade) | TNF-α stimulated human gastric epithelial cells | IL-8 Release | Concentration-dependent inhibition (IC50 not specified) | [2] |

Table 2: Effects of Hop Components on Pro-inflammatory Cytokine Production

| Compound/Extract | Cell Type/Model | Treatment | Cytokine | Effect | Reference |

| Hop Extracts | LPS-stimulated macrophages and PBMCs | - | IL-1β, IL-6, TNF-α, MCP-1 | Decreased levels | [1] |

| Hop β-acids | TPA-induced skin inflammation in mice (topical) | 5–50 µg/mL | - | Decreased infiltrated lymphocytes | [1] |

Experimental Protocols

PGE2 Inhibition Assay in RAW 264.7 Macrophages

This protocol is based on the methodology used to assess the COX-2 inhibitory activity of Rho Iso-alpha-acids (RIAA)[6].

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the test compound (e.g., RIAA) or a vehicle control for a specified period (e.g., overnight).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 50 ng/mL) to the cell culture medium and incubating for a further period (e.g., 4 hours).

-

PGE2 Measurement: The cell culture supernatant is collected, and the concentration of Prostaglandin E2 (PGE2) is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The IC50 value, the concentration at which 50% of PGE2 production is inhibited, is calculated from the dose-response curve.

Western Blot for COX-2 Protein Expression

This protocol describes the detection of COX-2 protein levels in cell lysates[6].

-

Cell Lysis: Following treatment and stimulation as described above, cells are washed with cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with a primary antibody specific for COX-2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.

Signaling Pathways and Visualizations

The anti-inflammatory effects of hop components are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines and COX-2. Hop extracts have been shown to inhibit NF-κB activation[1][3].

Caption: Inhibition of the NF-κB signaling pathway by hop compounds.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of a test compound in vitro.

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Conclusion

While specific data on the anti-inflammatory properties of this compound are not yet available, the broader family of hop-derived compounds demonstrates significant anti-inflammatory activity. These effects are largely mediated through the downregulation of key inflammatory pathways such as NF-κB, leading to reduced production of pro-inflammatory mediators like PGE2 and various cytokines. The data and methodologies presented here for related hop compounds provide a solid foundation for future research into the specific therapeutic potential of this compound. Further investigation is warranted to isolate and characterize the bioactivity of this particular triterpenoid.

References

- 1. Redox and Anti-Inflammatory Properties from Hop Components in Beer-Related to Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]